molecular formula C14H13ClO2S B2748749 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene CAS No. 28611-91-8

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene

Cat. No. B2748749
CAS RN: 28611-91-8
M. Wt: 280.77
InChI Key: UAEGIDUXJWDFKH-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene is a chemical compound with the molecular formula C14H13ClO2S . It has a molecular weight of 280.77 .


Synthesis Analysis

The synthesis of 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene could potentially involve nucleophilic reactions of benzene derivatives . A common method of preparing phenol involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Chemical Reactions Analysis

The chemical reactions involving 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene could be similar to those of other benzene derivatives. For instance, benzene derivatives can undergo nucleophilic reactions . A third mechanism for nucleophilic substitution has been proposed, characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Scientific Research Applications

Synthesis and Material Science

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene serves as a building block in the synthesis of complex molecules and materials. For instance, it can be involved in the electroreductive splicing of aryldisulfonsäurederivate, demonstrating its utility in producing dialkyl-and diphenylesters, N-alkyl-and N-aryl disulfonamides with potential applications in various chemical syntheses (Horner & Schmitt, 1982). The compound's reactivity and potential for modification make it valuable in the development of advanced polymeric materials, such as locally and densely sulfonated poly(ether sulfone)s, which show promise for fuel cell applications due to their efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).

Environmental Applications

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene and its derivatives also play a role in environmental chemistry, particularly in the photocatalytic degradation of pollutants. Studies on photocatalysis highlight the selectivity of hydroxyl radical in the partial oxidation of aromatic compounds, suggesting that compounds like 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene could be involved in green routes for the synthesis of hydroxylated aromatic compounds, offering an eco-friendly alternative for environmental remediation (Palmisano et al., 2007).

Catalysis and Kinetics

In catalysis, 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene derivatives are studied for their roles in facilitating chemical reactions. For example, oxo-vanadium (IV) phthalocyanine implanted onto modified SBA-15, a catalyst potentially derived from similar compounds, has been shown to effectively hydroxylate benzene to phenol, a reaction of great industrial significance. This research provides insights into the kinetic aspects of such catalyzed reactions and emphasizes the importance of solvent systems in achieving high selectivity and efficiency (Farahmand, Ghiaci, & Asghari, 2020).

properties

IUPAC Name

1-chloro-4-(2-phenoxyethylsulfinyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2S/c15-12-6-8-14(9-7-12)18(16)11-10-17-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEGIDUXJWDFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene

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